6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Description
6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine at position 6, a methyl group at position 1, and a trifluoromethyl (CF₃) group at position 3. Its molecular formula is C₉H₆BrF₃N₂, with a molecular weight of 295.06 g/mol (inferred from structural analogs in ). The bromine atom enhances electrophilic reactivity, while the CF₃ group contributes to metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
6-bromo-1-methyl-3-(trifluoromethyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-4-5(10)2-3-6(7)8(14-15)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCIGYFNFPSNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Benzaldehyde Precursors
A Chinese patent (CN-110872256-B) outlines a method starting with 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde . The process involves:
-
Methyl Grignard Addition : Reaction with methylmagnesium bromide under nitrogen protection at −10°C to 0°C, forming a secondary alcohol intermediate.
-
Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane at 25°C to yield the corresponding ketone.
-
Cyclization : Reaction with hydrazine hydrate in ethanol under reflux (78°C) for 6–8 hours to form the indazole ring.
Yield : 68–72% overall.
Advantages : High selectivity for the 1-methyl position due to steric and electronic effects of the trifluoromethyl group.
Bromination of Pre-Functionalized Indazole Intermediates
Direct Bromination Using N-Bromosuccinimide (NBS)
A method adapted from CN104130191A involves bromination of 1-methyl-3-(trifluoromethyl)-1H-indazole using NBS in acetonitrile at 0–10°C. Key steps:
-
Bromination : NBS (1.1 equiv) is added to a cooled solution of the indazole derivative, followed by stirring for 2 hours.
-
Workup : Quenching with sodium bisulfite (NaHSO₃) to remove excess bromine.
Yield : 85–90%.
Limitations : Requires pre-synthesis of the trifluoromethylated indazole precursor, adding synthetic steps.
Silver(I)-Mediated Oxidative C–H Amination
Intramolecular Cyclization of Arylhydrazones
A route described in ACS Omega employs silver(I) triflimide (AgNTf₂) to facilitate oxidative C–H amination:
-
Hydrazone Formation : Condensation of 3-trifluoromethylacetophenone with methyl hydrazine.
-
Cyclization : AgNTf₂ (2.0 equiv) and Cu(OAc)₂ (0.5 equiv) in 1,2-dichloroethane at 80°C for 24 hours.
Yield : 65–70%.
Key Insight : The trifluoromethyl group directs regioselectivity to the 3-position via electron-withdrawing effects.
Sequential Methylation and Trifluoromethylation
Methylation Using Dimethyl Sulfate
A procedure from Ambeed.com (patent CN107805221A) details:
-
Methylation : Treatment of 6-bromo-3-(trifluoromethyl)-1H-indazole with dimethyl sulfate in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).
-
Workup : Neutralization with aqueous NaOH and purification via silica gel chromatography.
Yield : 75%.
Note : This method assumes prior synthesis of the 3-(trifluoromethyl)indazole core.
Comparative Analysis of Methods
Critical Observations :
-
The direct bromination method offers the highest yield but requires pre-functionalized intermediates.
-
Silver-mediated cyclization is less scalable due to costly AgNTf₂ but provides regioselectivity without directing groups.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole has shown promise in medicinal chemistry due to its potential interactions with biological targets. Its unique structure allows it to modulate various biochemical pathways, making it a candidate for developing pharmaceuticals targeting specific diseases. For instance, compounds with similar structures have been investigated for their anti-inflammatory and antitumor properties .
Organic Synthesis
In organic synthesis, this indazole derivative serves as a versatile building block for creating more complex molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, facilitating the design of novel compounds with desired properties.
Material Science
The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science. It can be used in developing advanced materials with specific electronic or optical characteristics, which are essential in fields like electronics and photonics .
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. In vitro studies showed that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis through specific signaling pathways .
Case Study 2: Synthesis of Trifluoromethylated Compounds
A study focused on synthesizing trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives using this compound as a precursor. The synthesis yielded good to excellent results, demonstrating the compound's utility in generating new derivatives with potential biological activity .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The presence of the bromine, methyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways and physiological responses .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- Bromine at position 6 (vs. 3 or 4) directs electrophilic substitution to the indazole core, as seen in for iodination at position 3.
- The 1-methyl group in the target compound reduces intermolecular hydrogen bonding, lowering melting points compared to unmethylated analogs (e.g., 6-Bromo-3-(trifluoromethyl)-1H-indazole).
Trifluoromethyl Group Impact :
- CF₃ at position 3 increases electron-withdrawing effects, stabilizing the indazole ring and improving resistance to oxidative metabolism.
- In contrast, chloro-substituted analogs (e.g., 6-Bromo-3-chloro-1-methyl-1H-indazole) exhibit reduced metabolic stability due to weaker electron withdrawal.
Synthetic Flexibility :
- Copper-mediated cross-coupling (e.g., with trans-N,N’-dimethylcyclohexane-1,2-diamine) is effective for introducing aryl/heteroaryl groups at position 1, as demonstrated in and .
- Halogenation methods (e.g., I₂/KOH in DMF) are preferred for introducing iodine or bromine at position 3 or 6, with yields >70%.
Physicochemical Properties
Biological Activity
6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this indazole derivative, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group, which contribute to its lipophilicity and biological activity. The structural formula is represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, indicating potential as an anticancer agent. For instance, it has been reported to exert significant inhibitory effects on fibroblast growth factor receptors (FGFR), which are often implicated in cancer progression .
The mechanism by which this compound exerts its effects is thought to involve interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.
Anticancer Studies
A notable study investigated the compound's effectiveness against various cancer cell lines. The results indicated that it inhibited cell proliferation with an IC50 value of approximately 642.1 nM against specific cancer types. Further optimization of the compound's structure led to derivatives with improved potency, demonstrating IC50 values as low as 2.9 nM for FGFR inhibition .
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | FGFR1 | 15.0 |
| Optimized Derivative | FGFR1 | 2.9 |
| Another Derivative | Cancer Cell Lines | 642.1 |
Antimicrobial Activity
In a separate study focused on antimicrobial properties, the compound demonstrated significant activity against various bacterial strains, suggesting its potential use in developing novel antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications at the 4 and 6 positions of the indazole scaffold significantly influence biological activity. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and overall biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
